![molecular formula C8H13ClN2 B13492250 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C8H12N2·HCl. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to separate the diastereomers and obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitrile group may be converted to other functional groups such as carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions due to its unique bicyclic structure.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
4-azabicyclo[5.1.0]octane: A similar compound without the nitrile group.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing structure.
Uniqueness: The presence of the nitrile group in 4-azabicyclo[510]octane-8-carbonitrile hydrochloride distinguishes it from other similar compounds, providing unique reactivity and binding properties
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H |
Clé InChI |
XNFGBJBKTYKMDD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2C1C2C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


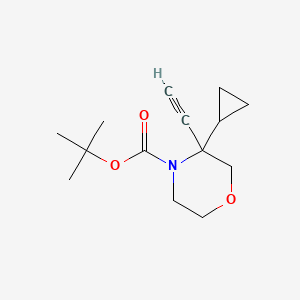

![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
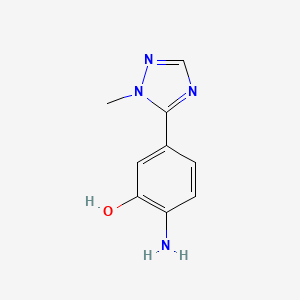
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
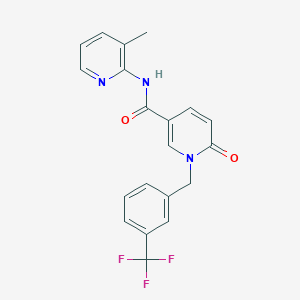
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

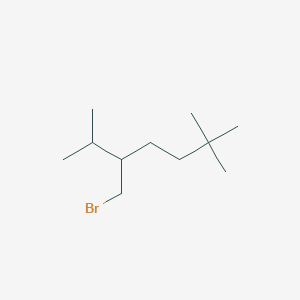
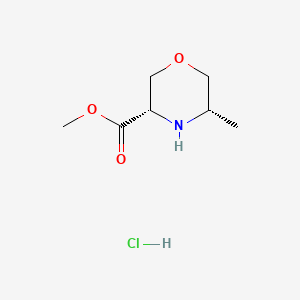

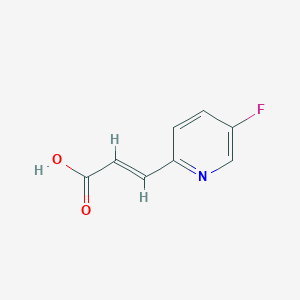

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
